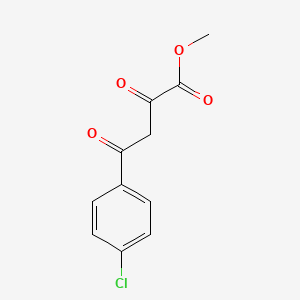

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIULUHUQDVELBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308736 | |

| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-35-2 | |

| Record name | Methyl 4-chloro-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 208710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39757-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a valuable building block in medicinal chemistry and organic synthesis. The core of this synthesis is a crossed Claisen condensation reaction. This document details the reaction mechanism, provides a plausible experimental protocol, and presents relevant quantitative data. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to best practices for clarity and technical accuracy.

Introduction

This compound is a β-keto ester with significant potential as an intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a substituted aromatic ring, makes it a versatile precursor for drug discovery and development. The synthesis of this class of compounds is most commonly achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This guide will focus on the mechanistic details and practical execution of this synthetic route.

The Core Synthesis Mechanism: Crossed Claisen Condensation

The synthesis of this compound proceeds via a crossed Claisen condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[1][2] For a successful crossed Claisen condensation that avoids the formation of a mixture of products, one of the ester reactants must not have α-hydrogens, making it incapable of forming an enolate.[1]

In the synthesis of the target molecule, the likely starting materials are methyl acetate (which possesses α-hydrogens and can form an enolate) and dimethyl oxalate which is then reacted with a 4-chlorophenyl containing precursor, or more directly, methyl 4-chloro-α-oxo-benzeneacetate (methyl 4-chlorobenzoylformate), which lacks α-hydrogens. The reaction is typically facilitated by a strong base such as sodium methoxide.

The mechanism can be broken down into the following key steps:

-

Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (methyl 4-chlorobenzoylformate). This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as a leaving group.

-

Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton on the α-carbon situated between the two carbonyl groups. The methoxide ion generated in the previous step deprotonates this α-carbon, forming a highly resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the Claisen condensation.[1]

-

Protonation: An acidic workup is performed to protonate the enolate, yielding the final product, this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClO₄ | [3] |

| Molecular Weight | 240.64 g/mol | [3] |

| CAS Number | 39757-35-2 | [3] |

| Appearance | Off-white to pale yellow solid | |

| Storage | Room temperature | [3] |

Note: Specific experimental data such as melting point and spectroscopic data (NMR, IR) are highly dependent on the purity of the synthesized compound and the specific experimental conditions. The following table provides expected values based on typical characterization of similar compounds.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (C=O, ketone), ~168 (C=O, ester), ~162 (enol C-OH), ~140 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~100 (enol C-H), ~53 (-OCH₃), ~45 (-CH₂-) |

| IR (KBr, cm⁻¹) | ν: ~3400 (enol O-H), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1200-1300 (C-O), ~830 (C-Cl) |

| Mass Spectrometry (EI) | m/z: 240 [M]⁺, 209 [M-OCH₃]⁺, 139 [ClC₆H₄CO]⁺ |

Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for crossed Claisen condensations. Researchers should optimize these conditions for their specific laboratory setup and scale.

Materials:

-

Methyl acetate

-

Methyl 4-chlorobenzoylformate (or a suitable precursor)

-

Sodium methoxide (or sodium metal in dry methanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve sodium metal in an excess of anhydrous methanol under a nitrogen atmosphere. After the sodium has completely reacted, remove the excess methanol under reduced pressure to obtain dry sodium methoxide powder. Alternatively, use commercially available sodium methoxide.

-

Reaction Setup: Suspend the sodium methoxide in anhydrous diethyl ether or THF in the reaction flask and cool the mixture to 0 °C using an ice bath.

-

Addition of Reactants: In a dropping funnel, prepare a solution of methyl acetate and methyl 4-chlorobenzoylformate in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred suspension of sodium methoxide at 0 °C over a period of 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Mandatory Visualizations

Caption: Synthesis mechanism of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is reliably achieved through a crossed Claisen condensation. This technical guide has outlined the fundamental mechanism, provided a detailed, adaptable experimental protocol, and summarized the key quantitative data for this compound. The provided visualizations of the reaction mechanism and experimental workflow serve to enhance the understanding of this important synthetic transformation. For researchers and professionals in drug development, a thorough grasp of this synthesis is crucial for the efficient production of novel chemical entities. It is recommended that the reaction conditions be carefully optimized to achieve the best possible yield and purity for specific applications.

References

An In-depth Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structural motifs, featuring a β-keto ester and a chlorophenyl group, make it a versatile intermediate. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications, particularly as a building block in the development of targeted protein degraders. All quantitative data is presented in structured tables for clarity, and key conceptual workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₁H₉ClO₄.[1] Its identity and core physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 39757-35-2 | [1] |

| Molecular Formula | C₁₁H₉ClO₄ | [1] |

| Molecular Weight | 240.645 g/mol | [1] |

| Melting Point | 118-120°C | [2] |

| Boiling Point | 381.9°C at 760 mmHg | [2] |

| Appearance | Off-white powder (based on related compounds) | [3][4] |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, predicted mass spectrometry data provides insight into its expected fragmentation patterns under various ionization conditions.

Table 2.1: Predicted Mass Spectrometry Data [5]

| Adduct | m/z |

| [M+H]⁺ | 241.02622 |

| [M+Na]⁺ | 263.00816 |

| [M-H]⁻ | 239.01166 |

| [M+NH₄]⁺ | 258.05276 |

| [M+K]⁺ | 278.98210 |

| [M]⁺ | 240.01839 |

Note: This data is predicted and should be confirmed by experimental analysis.

Expected IR Spectroscopy Signature: Based on its functional groups, the infrared spectrum of this compound is expected to show characteristic absorption bands:

-

C=O stretching (ester and ketone): Strong absorptions in the range of 1680-1750 cm⁻¹. Due to the presence of two distinct carbonyl groups, multiple peaks may be observed.

-

C-O stretching (ester): Strong absorptions in the range of 1000-1300 cm⁻¹.

-

C-Cl stretching: Absorptions in the range of 600-800 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.

Expected NMR Spectroscopy Signature:

-

¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons, and the methyl ester protons would be expected. The aromatic protons would likely appear as two doublets in the aromatic region (approx. 7.0-8.0 ppm). The methylene protons would appear as a singlet, and the methyl ester protons would also be a singlet, likely further upfield.

-

¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the methylene carbon, and the methyl ester carbon would be present.

Experimental Protocols

Representative Synthesis: Crossed Claisen Condensation

Reaction Scheme: Methyl acetate reacts with methyl 4-chlorobenzoate in the presence of a strong base like sodium methoxide to form the target compound.

Detailed Methodology (Representative Protocol):

-

Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Sodium methoxide (1.1 equivalents) is suspended in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Esters: A solution containing methyl 4-chlorobenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in the same dry solvent is added dropwise to the stirred suspension of the base at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a cold, dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Drug Development

Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block".[1] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell.[6][7]

A PROTAC molecule typically consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The diketone functionality of this compound makes it a versatile scaffold that can be chemically modified to serve as part of the linker or as a precursor to a ligand for either the POI or an E3 ligase.

The logical flow for utilizing a building block like this compound in a targeted protein degradation strategy is outlined below.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on related structures, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate with properties that make it suitable for complex organic synthesis. Its role as a building block for protein degraders highlights its potential in modern drug discovery, particularly in the development of novel therapeutics that target disease-causing proteins for elimination rather than inhibition. Further research into its reactivity and applications is warranted to fully explore its utility in medicinal chemistry.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C11H9ClO4) [pubchemlite.lcsb.uni.lu]

- 6. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS: 39757-35-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, with the CAS number 39757-35-2, is a multifaceted organic compound that has garnered attention in the scientific community, particularly in the fields of organic synthesis and drug discovery. Its unique chemical architecture, featuring a reactive β-diketoester moiety and a substituted phenyl ring, renders it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its emerging role in the development of novel therapeutics, specifically as a component in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₁H₉ClO₄ and a molecular weight of 240.64 g/mol .[1][2] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 39757-35-2 |

| Molecular Formula | C₁₁H₉ClO₄ |

| Molecular Weight | 240.64 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid methyl ester, Methyl 4-chlorobenzoylpyruvate |

| Appearance | Solid (form not specified in available data) |

| Storage | Room temperature[2] |

Synthesis

Proposed Synthesis Pathway: Claisen Condensation

The logical synthetic approach involves the condensation of methyl acetate with a methyl 4-chlorobenzoate in the presence of a strong base like sodium methoxide or sodium hydride. The general mechanism for this proposed pathway is outlined below.

Experimental Workflow: Proposed Claisen Condensation

Caption: Proposed synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol (Hypothetical)

Based on general Claisen condensation procedures, a plausible experimental protocol is as follows. Note: This is a hypothetical procedure and requires optimization and validation in a laboratory setting.

Materials:

-

Methyl acetate

-

Methyl 4-chlorobenzoate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium methoxide. The suspension is stirred.

-

Enolate Formation: A solution of methyl acetate in the reaction solvent is added dropwise to the stirred suspension of sodium methoxide at room temperature. The mixture is then stirred for a specified period to ensure complete formation of the enolate.

-

Condensation: A solution of methyl 4-chlorobenzoate in the reaction solvent is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained for several hours to drive the condensation to completion. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of 1M HCl until the solution is acidic. The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

While experimental spectroscopic data for this compound is not available in the searched literature, predicted mass spectrometry data has been reported.

Mass Spectrometry (Predicted)

Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can be useful for identification in mass spectrometry-based screening.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 241.02622 | 145.8 |

| [M+Na]⁺ | 263.00816 | 154.2 |

| [M-H]⁻ | 239.01166 | 149.8 |

| [M+NH₄]⁺ | 258.05276 | 164.2 |

| [M+K]⁺ | 278.98210 | 151.6 |

Data sourced from PubChem.[3]

Applications in Drug Development

The primary interest in this compound within the drug development community stems from its classification as a protein degrader building block .[2] This suggests its utility in the synthesis of PROTACs.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound, with its multiple reactive sites, can serve as a versatile scaffold or an intermediate in the synthesis of the linker component of a PROTAC. The dicarbonyl functionality allows for various chemical modifications to attach the target protein and E3 ligase ligands.

Logical Relationship: Role in PROTAC Assembly

Caption: Role of this compound in PROTAC synthesis.

Potential Biological Targets

The broader class of dioxobutanoic acid derivatives has been investigated for various biological activities. For instance, certain benzoylpyruvates have been shown to be inhibitors of enzymes such as pyruvate carboxylase. While the specific biological targets of this compound have not been explicitly identified in the available literature, its structural similarity to known enzyme inhibitors suggests that it could be a starting point for the development of inhibitors for various metabolic enzymes. Further research is required to elucidate its specific mechanism of action and identify its biological targets.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data is currently limited in the public domain, its proposed synthesis via Claisen condensation provides a clear path for its preparation. Its role as a building block for PROTACs highlights its importance in the rapidly evolving field of targeted protein degradation. Further investigation into its synthesis, spectroscopic properties, and biological activities will undoubtedly unlock its full potential for the development of novel therapeutics and chemical probes.

References

Unveiling the Molecular Weight of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in various research and development domains. This document presents a detailed breakdown of its molecular formula and the contribution of each constituent atom to its overall molecular weight, offering a foundational piece of data for experimental design and theoretical modeling.

Molecular Identity and Structure

This compound is a chemical compound with the molecular formula C₁₁H₉ClO₄.[1] Its structure, characterized by a chlorophenyl group attached to a dioxobutanoate methyl ester, is a key determinant of its chemical and physical properties, including its molecular weight.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₁H₉ClO₄.

Atomic Composition and Weights

The first step is to identify the number of atoms of each element present in the molecule and their respective standard atomic weights. The elements present are Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 11 | ~12.011 | 132.121 |

| Hydrogen | H | 9 | ~1.008 | 9.072 |

| Chlorine | Cl | 1 | ~35.453 | 35.453 |

| Oxygen | O | 4 | ~15.999 | 63.996 |

Note: The standard atomic weights are based on the isotopic abundances of the elements on Earth and are provided by IUPAC.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the total atomic weight contributions of each element:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)

MW = (11 × 12.011) + (9 × 1.008) + (1 × 35.453) + (4 × 15.999)

MW = 132.121 + 9.072 + 35.453 + 63.996

MW ≈ 240.642 amu

The calculated molecular weight is approximately 240.642 atomic mass units. Commercially available sources for this compound state a molecular weight of 240.645.[1] The minor difference can be attributed to rounding and the specific atomic weight values used in the calculation.

Structural Representation

To visualize the arrangement of atoms within the molecule, a 2D structural diagram is provided below. This representation is crucial for understanding the connectivity and functional groups present in this compound.

Figure 1. 2D structure of this compound.

Experimental Verification

The most accurate method for determining the molecular weight of a compound is mass spectrometry. In a typical mass spectrometry experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its calculated molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

General Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any fragment ions, confirming the molecular weight and providing structural information.

Conclusion

The molecular weight of this compound has been determined to be approximately 240.64 g/mol . This value is a critical parameter for researchers and scientists in various fields, including medicinal chemistry and materials science, for accurate stoichiometric calculations, analytical method development, and computational modeling. The methodologies and data presented in this guide provide a solid foundation for any work involving this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Chlorine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. quora.com [quora.com]

- 5. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 8. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 9. quora.com [quora.com]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. byjus.com [byjus.com]

- 15. Atomic/Molar mass [westfield.ma.edu]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 21. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a dicarbonyl compound with significant potential in the field of drug discovery and development. Its chemical structure makes it a valuable building block, particularly in the synthesis of targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the context of the ubiquitin-proteasome signaling pathway.

Chemical and Physical Data

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its characterization, handling, and use in synthetic and biological applications.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₉ClO₄ | [1] |

| Molecular Weight | 240.64 g/mol | [1] |

| CAS Number | 39757-35-2 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, methanol) | N/A |

| Storage | Store at room temperature | [1] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 241.02622 |

| [M+Na]⁺ | 263.00816 |

| [M-H]⁻ | 239.01166 |

Data from PubChemLite.[2]

Table 3: Experimental GC-MS Data for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (ortho-isomer)

| Source of Spectrum | Copyright |

| CJC-22-982-2c | © 2020-2025 John Wiley & Sons, Inc. |

Data from PubChem.[3]

Note on NMR Data: Experimental ¹H and ¹³C NMR data for this compound is not available in the searched resources. However, based on the structure and data for analogous compounds, the following characteristic signals can be predicted:

-

¹H NMR: Aromatic protons of the chlorophenyl group would appear in the range of 7.4-8.0 ppm. A singlet for the methylene protons between the two carbonyl groups would be expected around 4.0-4.5 ppm. The methyl ester protons would appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: Carbonyl carbons would resonate in the downfield region (180-200 ppm). Aromatic carbons would appear between 120-140 ppm. The methylene carbon would be expected around 45-55 ppm, and the methyl ester carbon around 52-55 ppm.

Experimental Protocols

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This method involves the reaction of a ketone with an ester in the presence of a strong base.

Proposed Synthesis via Crossed Claisen Condensation

This protocol is a representative procedure based on established methods for Claisen condensations.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

-

4'-Chloroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal in anhydrous methanol).

-

Addition of Reactants: A solution of 4'-chloroacetophenone and dimethyl oxalate in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M HCl.

-

Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions: Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment. The reaction should be carried out in a well-ventilated fume hood.

Application in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block".[1] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.

The Ubiquitin-Proteasome Pathway and PROTACs

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

The dicarbonyl moiety of this compound can be chemically modified to serve as a reactive handle for conjugation, forming part of the linker in a PROTAC molecule. The linker's length and composition are critical for the stability and efficacy of the resulting PROTAC.

Logical Workflow for PROTAC Development

The development of a PROTAC utilizing a building block like this compound follows a logical workflow.

Caption: Workflow for the development of PROTAC-based therapeutics.

Conclusion

This compound is a key chemical entity with significant applications in modern drug discovery. Its role as a versatile building block for the synthesis of PROTACs underscores its importance in the development of novel therapeutics that function through targeted protein degradation. This guide provides essential data and protocols to aid researchers and scientists in harnessing the potential of this compound. Further research into specific PROTACs incorporating this linker and their biological activities will undoubtedly expand its utility in medicinal chemistry.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a β-keto ester of interest in medicinal chemistry and drug development. β-dicarbonyl compounds are known to exist as an equilibrium mixture of keto and enol tautomers, a phenomenon that significantly influences their chemical reactivity, biological activity, and physicochemical properties. This document outlines the fundamental principles of keto-enol tautomerism, detailed experimental protocols for its characterization using spectroscopic methods, and a framework for data analysis. While specific experimental data for the title compound is not extensively available in public literature, this guide leverages data from closely related analogs to provide a predictive understanding of its tautomeric behavior.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of β-dicarbonyl compounds like this compound, the presence of two carbonyl groups flanking a methylene group (-CH2-) results in acidic α-protons, facilitating the formation of the enol tautomer.

The equilibrium can be influenced by several factors, including:

-

Solvent Polarity: Polar solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer. Conversely, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

-

Temperature: The effect of temperature on the equilibrium constant is governed by the enthalpy change of the tautomerization reaction.

-

pH: The acidity or basicity of the medium can catalyze the interconversion between the keto and enol forms.

-

Substituent Effects: Electron-withdrawing or electron-donating groups on the aromatic ring can influence the acidity of the α-protons and the stability of the conjugated enol system. The 4-chloro substituent in the title compound is expected to have an electron-withdrawing effect, which can impact the tautomeric equilibrium.

For this compound, two principal enol tautomers are possible, alongside the diketo form. The formation of a stable, six-membered ring-like structure via intramolecular hydrogen bonding in the enol form is a significant driving force for its existence.

Characterization of Tautomeric Forms

The slow rate of interconversion between keto and enol tautomers on the NMR timescale allows for their distinct characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. X-ray crystallography can provide definitive evidence of the predominant tautomer in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for quantifying the keto-enol equilibrium in solution. Distinct signals for the protons and carbons in each tautomeric form can be observed and their relative concentrations determined by integration of the corresponding peaks.

Expected ¹H NMR Signals:

-

Keto Form: A characteristic singlet for the methylene protons (-CH₂-) is typically observed.

-

Enol Form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH) are expected. The chemical shift of the enolic proton can be highly variable and is dependent on solvent and concentration.

Expected ¹³C NMR Signals:

-

Keto Form: Resonances for the two carbonyl carbons and the methylene carbon.

-

Enol Form: Resonances for the carbonyl carbon, the enolic carbons (C=C-OH), and the ester carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The keto and enol forms exhibit characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

Keto Form: Two distinct C=O stretching bands corresponding to the ketone and ester carbonyl groups.

-

Enol Form: A C=O stretching band (often shifted to lower frequency due to conjugation), a C=C stretching band, and a broad O-H stretching band due to the hydroxyl group.

Quantitative Data

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Keto-Enol Tautomers of a Generic Aryl β-Keto Ester in CDCl₃.

| Proton | Keto Form (ppm) | Enol Form (ppm) |

| Methylene (-CH₂) | ~ 4.0 | - |

| Vinylic (=CH-) | - | ~ 6.0 |

| Enolic (-OH) | - | ~ 12.0 - 14.0 |

| Aromatic (Ar-H) | ~ 7.4 - 7.8 | ~ 7.4 - 7.8 |

| Methyl (-OCH₃) | ~ 3.8 | ~ 3.8 |

Note: The exact chemical shifts for this compound may vary.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Keto-Enol Tautomers of a Generic Aryl β-Keto Ester in CDCl₃.

| Carbon | Keto Form (ppm) | Enol Form (ppm) |

| Ketone C=O | ~ 195 | - |

| Ester C=O | ~ 165 | ~ 170 |

| Enol C=O | - | ~ 185 |

| Methylene (-CH₂) | ~ 50 | - |

| Vinylic (=CH-) | - | ~ 95 |

| Enolic (C-OH) | - | ~ 175 |

| Aromatic (Ar-C) | ~ 128 - 135 | ~ 128 - 135 |

| Methyl (-OCH₃) | ~ 52 | ~ 52 |

Note: The exact chemical shifts for this compound may vary.

Table 3: Representative IR Absorption Frequencies (cm⁻¹) for Keto-Enol Tautomers of a Generic Aryl β-Keto Ester.

| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O (Ketone) | ~ 1720 | - |

| C=O (Ester) | ~ 1740 | ~ 1680 (conjugated) |

| C=C | - | ~ 1640 |

| O-H | - | ~ 2500 - 3200 (broad) |

Note: The exact frequencies for this compound may vary depending on the sample preparation (e.g., neat, solution).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-keto esters is the Claisen condensation. This would involve the reaction of methyl 4-chlorobenzoate with methyl acetate in the presence of a strong base such as sodium methoxide.

Illustrative Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the relative concentrations of the keto and enol tautomers in different solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare solutions of this compound in the chosen deuterated solvents at a known concentration (e.g., 10 mg/mL).

-

Transfer the solutions to NMR tubes.

-

Acquire ¹H NMR spectra for each sample.

-

Identify the characteristic peaks for the keto and enol forms.

-

Integrate the area of a well-resolved peak for each tautomer (e.g., the methylene protons of the keto form and the vinylic proton of the enol form).

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] x 100 % Keto = [Integral (keto) / (Integral (enol) + Integral (keto))] x 100 (Note: A correction factor may be needed if the number of protons giving rise to the integrated signals is different).

-

Acquire ¹³C NMR spectra to confirm the presence of both tautomers.

Experimental Workflow for NMR Analysis:

Caption: Workflow for the determination of keto-enol equilibrium by NMR spectroscopy.

IR Spectroscopic Analysis

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Materials:

-

This compound

-

IR spectrometer (FTIR)

-

Salt plates (e.g., NaCl or KBr) or appropriate sample holder for liquids.

Procedure:

-

Prepare the sample as a thin film between salt plates (if liquid) or as a solution in a suitable solvent (e.g., CCl₄).

-

Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the C=O, C=C, and O-H stretching vibrations.

-

Compare the obtained spectrum with reference spectra of β-keto esters to assign the peaks to the keto and enol forms.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique can definitively identify which tautomer (keto or enol) is present in the crystal lattice. The analysis of bond lengths can also provide insight into the degree of electron delocalization in the enol form. Due to the challenges in obtaining suitable single crystals, crystallographic data for many compounds, including the title compound, are not always available.

Biological Implications

The tautomeric state of a molecule can have profound effects on its biological activity. The keto and enol forms have different shapes, polarities, and hydrogen bonding capabilities, which can lead to different interactions with biological targets such as enzymes and receptors. For instance, the enol form, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, while the keto form primarily acts as a hydrogen bond acceptor. The ability of β-dicarbonyl compounds to chelate metal ions is also often dependent on the presence of the enol form. Therefore, understanding the keto-enol tautomerism of this compound is crucial for rational drug design and the development of new therapeutic agents.

Logical Relationship of Tautomerism and Biological Activity:

Spectroscopic and Synthetic Overview of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural information for the compound Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Due to the limited availability of experimentally derived spectroscopic data in public-access databases and literature, this document primarily relies on computational predictions and data for structurally related compounds.

Compound Identification

Basic chemical identifiers for this compound are crucial for accurate database searching and procurement.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39757-35-2[1] |

| Molecular Formula | C₁₁H₉ClO₄[1][2] |

| Molecular Weight | 240.64 g/mol [1] |

| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl[2] |

| InChI Key | PIULUHUQDVELBO-UHFFFAOYSA-N[2] |

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data is available and provides expected mass-to-charge ratios for various adducts of the parent molecule.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 241.02622 |

| [M+Na]⁺ | 263.00816 |

| [M-H]⁻ | 239.01166 |

| [M]⁺ | 240.01839 |

| [M]⁻ | 240.01949 |

NMR Spectroscopy (¹H and ¹³C)

Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the public domain. However, based on the structure, the following proton and carbon environments are expected:

-

¹H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the butanoate chain, and the methyl protons of the ester group. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum. The methylene protons would be expected to show a singlet, and the methyl ester protons would also present as a singlet.

-

¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester, the carbons of the chlorophenyl ring, the methylene carbon, and the methyl carbon of the ester. The presence of the electron-withdrawing chlorine atom and the carbonyl groups would influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not available. For the isomeric compound, Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a vapor phase IR spectrum is noted to be available in SpectraBase, though the specific absorption bands are not detailed in the search results.[3] Based on the functional groups present, the IR spectrum of the target compound is expected to show strong characteristic absorption bands for:

-

C=O stretching (ester): Typically in the range of 1750-1735 cm⁻¹.

-

C=O stretching (ketone): Typically in the range of 1725-1705 cm⁻¹. The presence of two distinct carbonyl environments may lead to multiple or broadened peaks in this region.

-

C-O stretching (ester): In the range of 1300-1000 cm⁻¹.

-

C-Cl stretching: In the range of 800-600 cm⁻¹.

-

Aromatic C=C stretching: In the range of 1600-1450 cm⁻¹.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound could not be located in the available literature. However, a plausible synthetic route can be inferred from procedures for analogous compounds. A common method for synthesizing similar structures is through a Friedel-Crafts acylation reaction.

A synthesis for a structurally related compound, Methyl 4-[5-(4-Chlorophenyl)-2-furanyl]-4-oxobutanate, involves the Friedel-Crafts acylation of 5-(4-chlorophenyl)furan with 3-carbomethoxypropionyl chloride in the presence of aluminum chloride (AlCl₃) in 1,2-dichloroethane.[4] This suggests a potential synthetic pathway for this compound could involve the reaction of chlorobenzene with a suitable acylating agent.

Below is a hypothetical workflow for the synthesis and purification of this compound based on this related synthesis.

Caption: Hypothetical workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

No information regarding the involvement of this compound in specific signaling pathways or its detailed biological activities was found in the performed searches. The compound is listed in a product family of "Protein Degrader Building Blocks," suggesting its potential use in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs).[1] However, specific targets or pathways are not identified.

Disclaimer: This document is intended for informational purposes only. The lack of experimentally verified spectroscopic data necessitates that researchers independently confirm the structure and purity of any synthesized or procured samples of this compound. The provided synthetic protocol is hypothetical and should be adapted and optimized based on laboratory experiments.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and logical workflows for spectral analysis.

1. Molecular Structure and NMR Data

1.1. ¹H NMR Spectral Data Summary

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (ortho to C=O) | 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 | 2H |

| H-Ar (meta to C=O) | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 | 2H |

| -CH₂- | 4.0 - 4.2 | Singlet (s) | N/A | 2H |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A | 3H |

1.2. ¹³C NMR Spectral Data Summary

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of four carbonyl carbons and the substituted aromatic ring will be key features of the spectrum.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 195 - 205 |

| C=O (keto-ester) | 180 - 190 |

| C=O (ester) | 160 - 170 |

| C-Ar (C-Cl) | 138 - 142 |

| C-Ar (C-C=O) | 133 - 137 |

| C-Ar (CH) | 128 - 130 |

| C-Ar (CH) | 127 - 129 |

| -CH₂- | 45 - 55 |

| -OCH₃ | 50 - 55 |

2. Experimental Protocol for NMR Analysis

The following section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

2.2. Instrument Setup and Data Acquisition

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

¹³C NMR Spectroscopy:

-

Tuning: Tune the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.

-

Integration (for ¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

3. Visualizations

3.1. Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound.

3.2. NMR Analysis Workflow

The logical workflow for NMR analysis, from sample preparation to structural elucidation, is depicted below.

Caption: Workflow for NMR spectroscopic analysis.

This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation, acquisition of experimental 2D NMR spectra, such as COSY and HSQC, is recommended.

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines the predicted mass spectrometry fragmentation pathway of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. In the absence of direct experimental data for this specific compound, this document leverages established principles of mass spectrometry to forecast the fragmentation patterns of its constituent functional groups, including a methyl ester, a diketone, and a chlorophenyl moiety. This guide provides a theoretical framework for the identification and structural elucidation of this and similar molecules in a research and development setting.

Introduction

This compound is a dicarbonyl compound containing a terminal methyl ester and a chlorophenyl ketone. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex mixtures and for structural verification in synthetic chemistry. This guide proposes a plausible fragmentation pathway under electron ionization (EI), a common technique for the analysis of volatile and semi-volatile organic compounds.

The molecular structure of this compound is presented below:

Caption: Chemical structure of this compound.

Predicted Fragmentation Pathway

Upon electron ionization, this compound (molecular weight: 240.64 g/mol ) is expected to form a molecular ion ([M]⁺˙) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily involving cleavages adjacent to the carbonyl groups (α-cleavage) and the loss of stable neutral molecules.

The proposed major fragmentation steps are as follows:

-

Formation of the Chlorobenzoyl Cation: The most favorable fragmentation is the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the highly stable 4-chlorobenzoyl cation. This fragment is expected to be the base peak in the mass spectrum.

-

Loss of a Methoxycarbonyl Radical: Another likely fragmentation is the loss of the methoxycarbonyl radical (•COOCH₃) to form a resonance-stabilized acylium ion.

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from acylium ions is a common fragmentation pathway.

-

Fragmentation of the Chlorophenyl Group: The 4-chlorophenyl cation can further fragment by losing a chlorine radical or a neutral HCl molecule.

The predicted fragmentation pathway is illustrated in the diagram below:

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Data Presentation: Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 240/242 | [C₁₁H₉ClO₄]⁺˙ | Molecular Ion ([M]⁺˙) |

| 211/213 | [C₁₀H₉ClO₃]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion |

| 183/185 | [C₉H₆ClO₂]⁺ | Loss of a methoxycarbonyl radical (•COOCH₃) from the molecular ion |

| 139/141 | [C₇H₄ClO]⁺ | α-cleavage between the carbonyl groups, forming the 4-chlorobenzoyl cation (likely base peak) |

| 111/113 | [C₆H₄Cl]⁺ | Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation |

| 75 | [C₅H₄]⁺ | Loss of a chlorine radical from the 4-chlorophenyl cation |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Experimental Protocols

A general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

4.1. Sample Preparation

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

-

Transfer the final solution to a GC vial.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

-

Scan Rate: 2 scans/second

-

4.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion peak and characteristic fragment ions.

-

Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern based on the predicted pathway.

The logical workflow for this experimental protocol is depicted in the following diagram:

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed, albeit theoretical, overview of the mass spectrometric fragmentation of this compound. The predicted pathway, dominated by the formation of the stable 4-chlorobenzoyl cation, offers a solid basis for the identification and structural characterization of this compound. The provided experimental protocol outlines a standard method for obtaining its mass spectrum. It is important to emphasize that these predictions should be confirmed with experimental data. This guide serves as a valuable resource for researchers working with this and structurally related molecules, aiding in the interpretation of mass spectral data.

References

Unlocking New Avenues in Targeted Protein Degradation: A Technical Guide to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Therapeutic Modality

Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering the potential to address disease-causing proteins that have been historically considered "undruggable." By co-opting the cell's natural protein disposal machinery, specifically the ubiquitin-proteasome system, TPD agents can selectively eliminate target proteins rather than merely inhibiting their function. This approach provides a powerful alternative to traditional small-molecule inhibitors and has opened up new therapeutic possibilities across a range of diseases, including cancer, immune disorders, and neurodegenerative conditions.

At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ligase, and a connecting linker, allows for rational design and optimization. The careful selection of these building blocks is paramount to achieving potent and selective protein degradation.

This technical guide introduces Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate , a novel building block with the potential to expand the toolkit for PROTAC development. We will explore its chemical properties, hypothesize its role as a warhead for a hypothetical kinase, and provide a comprehensive roadmap for its incorporation into a PROTAC, including synthetic strategies and detailed experimental protocols for its evaluation.

"this compound": A Novel Building Block

"this compound" is a commercially available chemical entity classified as a protein degrader building block. Its structure suggests potential for use as a warhead in a PROTAC, targeting a specific protein of interest.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉ClO₄ |

| Molecular Weight | 240.64 g/mol |

| CAS Number | 39757-35-2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Hypothesized Role as a Warhead for "Kinase-X"

For the purpose of this guide, we hypothesize that "this compound" can serve as a warhead targeting a hypothetical serine/threonine kinase, which we will refer to as "Kinase-X." The 2,4-dioxobutanoate moiety presents a potential reactive handle that could form a covalent or non-covalent interaction with a nucleophilic residue (e.g., cysteine or lysine) within the ATP-binding pocket of Kinase-X. The 4-chlorophenyl group can provide additional binding affinity and selectivity through hydrophobic and halogen-bonding interactions with the kinase.

PROTAC Design and Synthesis: From Building Block to Functional Degrader

To transform "this compound" into a functional PROTAC, it must be conjugated to an E3 ligase ligand via a suitable linker. Here, we propose the design and synthesis of "PROTAC-X," a degrader of Kinase-X that utilizes the Cereblon (CRBN) E3 ligase.

Components of PROTAC-X:

-

Warhead: "this compound" (modified for linker attachment).

-

E3 Ligase Ligand: A pomalidomide-based ligand for CRBN.

-

Linker: A polyethylene glycol (PEG)-based linker to provide optimal spacing and solubility.

Hypothetical Synthetic Scheme for PROTAC-X

The synthesis of PROTAC-X would involve a multi-step process, beginning with the functionalization of the building block to allow for linker attachment. A common strategy is to introduce a reactive handle, such as an alcohol or an amine, which can then be coupled to the linker.

Step 1: Modification of the Warhead

The methyl ester of "this compound" can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a short, bifunctional linker precursor containing a terminal protected amine.

Step 2: Linker and E3 Ligase Ligand Conjugation

The pomalidomide-based CRBN ligand, functionalized with a carboxylic acid, is activated and coupled to the deprotected amine of the warhead-linker intermediate.

Step 3: Purification and Characterization

The final PROTAC-X molecule is purified using techniques such as flash chromatography or preparative HPLC. Its identity and purity are confirmed by analytical methods like LC-MS and NMR.

Hypothetical Performance Data for PROTAC-X

The following table presents hypothetical, yet realistic, quantitative data for the successful evaluation of PROTAC-X.

| Parameter | Value | Cell Line |

| Kinase-X Binding Affinity (Kd) | 50 nM | - |

| CRBN Binding Affinity (Kd) | 150 nM | - |

| Ternary Complex Formation (Kd) | 25 nM | - |

| Degradation Concentration (DC50) | 10 nM | HEK293 |

| Maximum Degradation (Dmax) | >95% | HEK293 |

Experimental Protocols for Evaluation

The successful development of PROTAC-X requires rigorous experimental validation. The following are detailed protocols for key assays.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay confirms the ability of PROTAC-X to induce the formation of a ternary complex between Kinase-X and CRBN.

-

Materials:

-

Recombinant His-tagged Kinase-X

-

Recombinant GST-tagged CRBN-DDB1 complex

-

Terbium-conjugated anti-His antibody

-

Fluorescein-conjugated anti-GST antibody

-

PROTAC-X

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20)

-

384-well microplate

-

-

Procedure:

-

Prepare a solution containing His-Kinase-X and GST-CRBN-DDB1 in assay buffer.

-

Add serial dilutions of PROTAC-X to the wells of the microplate.

-

Add the protein mixture to the wells.

-

Incubate for 1 hour at room temperature.

-

Add the Terbium-anti-His and Fluorescein-anti-GST antibodies.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 520 nm and 620 nm).

-

Calculate the TR-FRET ratio (620 nm emission / 520 nm emission) and plot against the PROTAC-X concentration to determine the Kd of ternary complex formation.

-

In Vitro Ubiquitination Assay

This assay demonstrates that the PROTAC-X-mediated ternary complex is functional and leads to the ubiquitination of Kinase-X.

-

Materials:

-

Recombinant Kinase-X

-

Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

PROTAC-X

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Anti-Kinase-X antibody

-

Anti-ubiquitin antibody

-

-

Procedure:

-

Set up reactions in microcentrifuge tubes containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the CRBN E3 ligase complex.

-

Add Kinase-X and varying concentrations of PROTAC-X.

-

Initiate the reaction by adding the E1 enzyme.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-Kinase-X antibody to detect the unmodified and poly-ubiquitinated forms of the protein. An anti-ubiquitin blot can also be performed.

-

Cell-Based Protein Degradation Assay (Western Blot)

This is the definitive assay to confirm that PROTAC-X leads to the degradation of Kinase-X in a cellular context.

-

Materials:

-

A cell line endogenously expressing Kinase-X (e.g., HEK293)

-

PROTAC-X dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot reagents

-

Primary antibodies: anti-Kinase-X and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PROTAC-X for a defined period (e.g., 18-24 hours). Include a DMSO vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-Kinase-X and anti-loading control primary antibodies.

-

Incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the bands using a digital imager.

-

Quantify the band intensities and normalize the Kinase-X signal to the loading control.

-

Plot the normalized Kinase-X levels against the PROTAC-X concentration to determine the DC50 and Dmax.

-

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

To assess the selectivity of PROTAC-X, a quantitative proteomic analysis can be performed.

-

Procedure:

-